molecular formula C19H13N3O B13157796 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1235439-22-1

2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B13157796
CAS No.: 1235439-22-1
M. Wt: 299.3 g/mol
InChI Key: BRJXBZYWCGZPLX-UHFFFAOYSA-N
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Biological Activity

2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4OC_{16}H_{14}N_4O, with a molecular weight of 270.31 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its bioactivity.

PropertyValue
Molecular FormulaC16H14N4OC_{16}H_{14}N_4O
Molecular Weight270.31 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell survival and proliferation .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both bacterial and fungal strains. In vitro studies reported minimum inhibitory concentrations (MIC) ranging from 6 to 30 µg/mL against pathogens like E. coli and Fusarium oxysporum. The presence of the diphenyl moiety appears to enhance its interaction with microbial cell membranes .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response. Molecular docking studies suggest that it binds effectively to the active sites of these enzymes, thereby reducing the production of pro-inflammatory mediators .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It inhibits cyclooxygenase enzymes, thereby reducing inflammation.
  • Signal Transduction Modulation : The compound modulates pathways involved in cell survival and apoptosis.
  • Membrane Interaction : Its hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity.

Case Studies

  • Anticancer Activity : A study involving various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 20 µM across different cell lines .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant strains of bacteria with MIC values significantly lower than those of conventional treatments .

Properties

CAS No.

1235439-22-1

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C19H13N3O/c23-13-14-11-20-19-17(15-7-3-1-4-8-15)18(21-22(19)12-14)16-9-5-2-6-10-16/h1-13H

InChI Key

BRJXBZYWCGZPLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)C=O

Origin of Product

United States

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